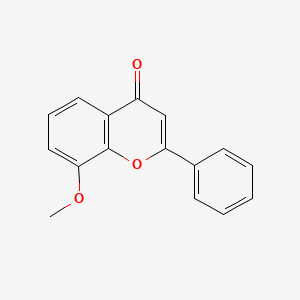

8-Methoxyflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26964-26-1 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

8-methoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H12O3/c1-18-14-9-5-8-12-13(17)10-15(19-16(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |

InChI Key |

FOXRKQWVTGRONY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3 |

Other CAS No. |

26964-26-1 |

Origin of Product |

United States |

Natural Occurrence and Isolation of 8 Methoxyflavone Derivatives

8-Methoxyflavone derivatives are a class of naturally occurring flavonoids found in a variety of plant species. These compounds are characterized by a methoxy (B1213986) group at the C-8 position of the flavone (B191248) backbone.

Wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) is a well-known this compound derivative. admaconcology.com It is primarily isolated from the roots of plants in the Scutellaria genus, including Scutellaria baicalensis (Baikal skullcap), Scutellaria amoena (Tall skullcap), and Scutellaria rivularis (Barbed skullcap). admaconcology.com Another derivative, 5,7-diacetoxy-8-methoxyflavone, has been identified in plants such as Kaempferia parviflora and Strobilanthes cusia. lookchem.com

The isolation of these compounds from their natural sources typically involves extraction and purification processes. For instance, 3,5,7-trihydroxy-8-methoxyflavone (B386291) has been isolated from the ethyl acetate (B1210297) fraction of Muntingia calabura leaves through chromatographic techniques. researchgate.net Similarly, a study on Camellia fascicularis led to the isolation of 18 secondary metabolites, some of which were this compound derivatives, using bioactivity-guided isolation methods. mdpi.com

The occurrence of these derivatives can be specific to certain plant tissues. For example, in Scutellaria baicalensis, 4'-deoxyflavones like wogonin are primarily found in the roots. frontiersin.org The distribution of these compounds can also be a distinguishing feature between different species within the same genus. For instance, the rhizomes of Iris pseudopumila contain 5,8,4'-trihydroxy-7-methoxyflavone 8-O-glucoside, which serves as a chemotaxonomic marker to differentiate it from other Iris species.

Here is an interactive data table summarizing the natural occurrence of some this compound derivatives:

| Compound Name | Plant Source(s) | Reference(s) |

| Wogonin (5,7-dihydroxy-8-methoxyflavone) | Scutellaria baicalensis, Scutellaria amoena, Scutellaria rivularis | admaconcology.com |

| 5,7-Diacetoxy-8-methoxyflavone | Kaempferia parviflora, Strobilanthes cusia | lookchem.com |

| 3,5,7-Trihydroxy-8-methoxyflavone | Muntingia calabura | researchgate.net |

| 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside | Iris pseudopumila |

Microbial Transformation and Metabolism of Methoxyflavone Precursors

Microorganisms are capable of metabolizing and transforming methoxyflavone precursors into various derivatives. This biotransformation can involve reactions such as hydroxylation, demethylation, and glycosylation.

A study on the microbial transformation of 7,8-dimethoxyflavone (B191122) by Mucor ramannianus resulted in the production of five different metabolites, including 7,3'-dihydroxy-8-methoxyflavone and 7,4'-dihydroxy-8-methoxyflavone. nih.govtandfonline.com When the same precursor was fermented with Aspergillus flavus, it was completely converted to a single metabolite, 7-hydroxy-8-methoxyflavone. nih.govtandfonline.com

The human gut microbiome also plays a role in the degradation of flavonoids. Research has shown that flavonoids with methoxyl groups, such as wogonin (B1683318), are degraded less rapidly by gut microbes compared to their non-methoxylated counterparts. iastate.edu The general process of microbial metabolism of flavonoids involves deglycosylation, followed by other transformations like oxidation and demethylation. nih.gov

Entomopathogenic filamentous fungi have also been investigated for their ability to biotransform methoxyflavones. For example, the biotransformation of 2'-methoxyflavone (B191848) in a culture of Beauveria bassiana KCh J1 resulted in its O-demethylation to 2'-hydroxyflavone. mdpi.com

The following interactive data table details the microbial transformation of some methoxyflavone precursors:

| Precursor Compound | Microorganism | Resulting Metabolite(s) | Reference(s) |

| 7,8-Dimethoxyflavone | Mucor ramannianus | 7,8-dimethoxy-4'-hydroxyflavone, 3',4'-dihydroxy-7,8-dimethoxyflavone, 7,3'-dihydroxy-8-methoxyflavone, 7,4'-dihydroxy-8-methoxyflavone, 8-methoxy-7,3',4'-trihydroxyflavone | nih.govtandfonline.com |

| 7,8-Dimethoxyflavone | Aspergillus flavus | 7-hydroxy-8-methoxyflavone | nih.govtandfonline.com |

| 2'-Methoxyflavone | Beauveria bassiana KCh J1 | 2'-hydroxyflavone | mdpi.com |

Chemical Synthesis and Derivatization of 8 Methoxyflavone Analogues

Strategies for Total Synthesis of 8-Methoxyflavone and Related Structures

The total synthesis of this compound derivatives often relies on established flavonoid synthesis pathways, which are adapted to accommodate the specific substitution patterns of the target molecules. Key intermediates in these syntheses are typically substituted 2'-hydroxyacetophenones and benzaldehydes, which are condensed and cyclized to form the chromone (B188151) ring.

Wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) is a naturally occurring methoxyflavone whose synthesis has been the subject of considerable research. capes.gov.br Early total syntheses often utilized the Baker-Venkataraman rearrangement or intramolecular Wittig reactions. core.ac.uksci-hub.st However, these methods were often inefficient for large-scale production. core.ac.uk

The synthesis of various methoxyflavone analogues demonstrates the versatility of flavonoid chemistry, allowing for the creation of diverse structures for biological evaluation.

5-hydroxy-8-methoxyflavone (Primetin Monomethyl Ether) : The synthesis of this compound can be achieved through several routes. One method involves the partial demethylation of 5,8-dimethoxyflavone. The dimethyl ether is first synthesized and then treated with aluminum chloride in an ether solution to selectively remove the methyl group at the 5-position. ias.ac.in An alternative approach starts with 2,3-dihydroxy-6-methoxy acetophenone, which undergoes condensation and cyclization, followed by a final demethylation step at the 5-position to yield the target compound. ias.ac.in The Baker-Venkataraman rearrangement is a foundational method used in these types of flavone (B191248) syntheses. wikipedia.org

7,8-methylenedioxy-4'-methoxyflavone : This derivative is synthesized from 2'-hydroxy-3',4'-methylenedioxy-4-methoxychalcone. wikipedia.orgias.ac.in The synthesis proceeds through the intermediate 7,8-methylenedioxy-4'-methoxyflavanone. This flavanone (B1672756) is then converted to the final flavone product using thallium(III) acetate (B1210297) and a catalytic amount of perchloric acid. wikipedia.orgias.ac.in

7-hydroxy-4'-methoxyflavone : The synthesis of this flavone starts with a Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (B44291) (anisaldehyde) to form 2',4'-dihydroxy-4-methoxychalcone. ias.ac.in This chalcone (B49325) intermediate then undergoes oxidative cyclization using iodine (I₂) in DMSO as a catalyst to yield 7-hydroxy-4'-methoxyflavone as a pale yellow solid with a high yield of 88.31%. ias.ac.in

Structural Modification Approaches for Enhanced Bioactivity

Structural modification of the basic methoxyflavone scaffold is a key strategy for enhancing biological activities such as anticancer, anti-inflammatory, and antifungal effects. royalsocietypublishing.orgatamanchemicals.com The goal is to optimize the molecule's physicochemical properties, including lipophilicity and hydrogen bonding capacity, to improve its interaction with biological targets. nih.gov

A common approach is the strategic introduction or modification of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. For instance, the presence of a hydroxyl group at the C-5 position and a methoxy group at the C-7 position in certain methoxyflavones has been shown to be critical for inducing myotube hypertrophy. The balance between lipophilic methoxy groups and polar hydroxyl groups can create an amphipathic character essential for potent cytotoxic effects on cancer cells. Shifting a methoxy group from the C-5 to the C-8 position has been observed to reduce cytotoxic effects in some cases, suggesting that the C-5 position is crucial for the bioactivity of certain methoxyflavone analogues.

Another modification strategy involves altering the carbonyl group at the C-4 position. For example, converting the C-4 carbonyl of 5,7-dimethoxyflavone (B190784) into an oxime (=NOH) group has been shown to enhance antifungal activity against Candida albicans and cytotoxicity against certain cancer cell lines. royalsocietypublishing.org Additionally, the introduction of different substituents on the B-ring can significantly influence bioactivity. The addition of an aryl amide group at the 3' or 4' position of the B-ring has been explored to create hybrid molecules with potential anticancer properties. The introduction of amino groups or halogens are other modifications used to modulate the biological profile of flavonoids. atamanchemicals.com

Fluorination as a Strategy in Methoxyflavone Derivatization

Fluorination is a widely used strategy in modern drug discovery to enhance the pharmacological profile of bioactive molecules. Introducing fluorine atoms into a lead compound can profoundly alter its properties, such as metabolic stability, binding affinity, lipophilicity, and bioavailability. In 2011, approximately 25% of all approved drugs contained fluorine, a significant increase from just 2% in 1970, highlighting the importance of this element in medicinal chemistry.

In the context of methoxyflavones, fluorination is a promising derivatization strategy. Replacing a hydroxyl or methoxy group with a fluorine atom can block sites of oxidative metabolism, thereby increasing the compound's half-life. This is particularly relevant for electron-rich aromatic rings in flavonoids, which are susceptible to metabolic processes.

The high electronegativity of fluorine can also modulate the acidity and charge state of a molecule under physiological conditions. While the synthesis of polyhydroxylated 3-methoxyflavones can be challenging, the introduction of trifluoromethyl groups has been proposed as a way to create derivatives with potentially improved properties as antioxidants and neuroprotective agents. The development of new, milder fluorination reagents and metal-mediated techniques has made the late-stage fluorination of complex molecules like flavonoids more feasible, allowing for the precise introduction of fluorine to optimize drug-like characteristics. For example, adding a fluorine atom to the 4'-position of 5-methoxyflavone (B191841) produced a compound with significant gastroprotective activity. sci-hub.st

Biological Activities and Molecular Mechanisms of 8 Methoxyflavone Derivatives Preclinical Research

Anticancer and Chemopreventive Activities

Inhibition of Cancer Cell Proliferation and Viability (In Vitro Studies)

8-Methoxyflavone and its derivatives have demonstrated significant potential in curbing the proliferation and viability of various cancer cells in preclinical in vitro settings. These compounds, belonging to the flavonoid class, have been the subject of numerous studies to understand their cytotoxic effects against different cancer cell lines. mdpi.com

Wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), a well-studied derivative, has shown inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cells, such as MDA-MB231. researchgate.net It has also demonstrated dose- and time-dependent growth inhibition of ovarian cancer cell lines, including SKOV3, OV2008, and their cisplatin-resistant counterparts. researchgate.net For instance, at concentrations of 10 and 20 μM, wogonin showed weak antiproliferative effects on SKOV3 and SKOV3/DDP cells after 48 hours. researchgate.net

Other methoxyflavone derivatives have also shown promise. For example, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) significantly reduced the proliferation of MKN28 and MKN45 gastric cancer cells without affecting normal gastric cells. archivesofmedicalscience.com Similarly, a tangeretin (B192479) derivative, 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF), has been shown to potently inhibit the proliferation of human breast and leukemia cancer cell lines, as well as non-small cell lung cancer (NSCLC) cells. tandfonline.com

The cytotoxic potential of these compounds often varies depending on the specific cancer cell line and the substitution pattern on the flavone (B191248) structure. For instance, in studies on prostate cancer cell lines, derivatives with a C6-OCH3 group have been extensively investigated. preprints.org The presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid rings play a crucial role in their cytotoxic activity. mdpi.com While increased methoxylation can enhance lipophilicity, which is important for drug efficacy, an excessive number of methoxy groups can sometimes lead to weaker cytotoxic effects. mdpi.com Conversely, the presence of hydroxyl groups can introduce polarity, which may contribute to a more potent cytotoxic effect. mdpi.com

For instance, in a study on HCC1954 breast cancer cells, 4',5'-dihydroxy-5,7,3'-TMF exhibited strong cytotoxicity with an IC50 value of 8.58 µM. preprints.org In another example, xanthomicrol (B191054) (5,4′-dihydroxy-6,7,8-TMF) reduced the viability of HCT116 colon cancer cells to 42% at 15 μM and to 3% at 21 μM after 24 hours of treatment. preprints.org

The table below summarizes the in vitro cytotoxic activities of various this compound derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | Effect | Reference |

| Wogonin (5,7-dihydroxy-8-methoxyflavone) | MDA-MB231 (Triple-Negative Breast Cancer) | Inhibits proliferation | researchgate.net |

| Wogonin | SKOV3, SKOV3/DDP, OV2008, C13* (Ovarian Cancer) | Dose- and time-dependent growth inhibition | researchgate.net |

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) | MKN28, MKN45 (Gastric Cancer) | Reduced proliferation | archivesofmedicalscience.com |

| 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF) | CL1-5 (Non-Small Cell Lung Cancer) | Inhibited proliferation | tandfonline.com |

| Xanthomicrol (5,4′-dihydroxy-6,7,8-TMF) | HCT116 (Colon Cancer) | Reduced cell viability | preprints.org |

| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast Cancer) | Strong cytotoxicity (IC50: 8.58 µM) | preprints.org |

| Sudachitin (5,7,4'-trihydroxy-6,8,3'-TMF) | HCT-116, HT-29 (Colorectal Cancer) | Moderately suppressed cell viability | preprints.org |

| HKH40A (RTA 502) | HepG2, Hep3B, PLC/PRF/5 (Hepatocellular Carcinoma) | Potently active against cell growth | nih.gov |

Induction of Cell Cycle Arrest

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells. researchgate.netnih.gov This process involves the modulation of various cell cycle regulatory proteins. researchgate.net

Wogonin, for example, has been shown to induce cell cycle arrest at different phases depending on the cancer type. In MDA-MB231 breast cancer cells, wogonin can induce arrest at the G1 phase. researchgate.net Similarly, in HCT116 colorectal cancer cells, wogonin reportedly arrests the cell cycle in the G1 phase by downregulating proteins such as cyclin A, E, D1, and CDK2. nih.gov However, in SW48 colorectal cancer cells, it was found to cause arrest in the G2/M phase. nih.gov Nor-wogonin, a polyhydroxy flavone, inhibited the growth of MDA-MB-231 cells by inducing cell cycle arrest at both the G1 and G2/M phases. researchgate.net

Other derivatives also exhibit similar activities. 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF) was found to induce G2/M-phase arrest in non-small cell lung cancer (NSCLC) cells, which was associated with changes in cdc2 and CDC25c levels. tandfonline.com In gastric cancer cells, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) caused cell cycle arrest in the G1 phase. archivesofmedicalscience.com This was accompanied by a marked downregulation of c-Myc expression. archivesofmedicalscience.com

Furthermore, the 8-methoxy analog of WMC79, HKH40A, caused a cell cycle block at the S and G2/M checkpoints in hepatocellular carcinoma (HCC) cell lines. nih.gov This was consistent with the upregulation of p21, cyclin A, and cyclin B1, and the downregulation of Cdc6, Cdc7, and RRM2. nih.gov

The table below provides an overview of the cell cycle arrest induced by this compound derivatives in different cancer cell lines.

| Compound | Cancer Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes | Reference |

| Wogonin | MDA-MB231 (Breast Cancer) | G1 phase | - | researchgate.net |

| Wogonin | HCT116 (Colorectal Cancer) | G1 phase | Downregulation of cyclin A, E, D1, and CDK2 | nih.gov |

| Wogonin | SW48 (Colorectal Cancer) | G2/M phase | - | nih.gov |

| Nor-wogonin | MDA-MB-231 (Breast Cancer) | G1 and G2/M phases | - | researchgate.net |

| 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF) | CL1-5 (Non-Small Cell Lung Cancer) | G2/M phase | Associated with cdc2 and CDC25c | tandfonline.com |

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) | MKN28 (Gastric Cancer) | G1 phase | Downregulation of c-Myc | archivesofmedicalscience.com |

| HKH40A | HepG2, Hep3B, PLC/PRF/5 (Hepatocellular Carcinoma) | S and G2/M checkpoints | Upregulation of p21, cyclin A, cyclin B1; Downregulation of Cdc6, Cdc7, RRM2 | nih.gov |

Promotion of Apoptosis and Programmed Cell Death

Inducing apoptosis, or programmed cell death, is a critical strategy in cancer therapy, and this compound derivatives have demonstrated the ability to trigger this process in various cancer cells. researchgate.netresearchgate.net This is often achieved through the modulation of key proteins involved in the apoptotic pathways. mdpi.comresearchgate.net

Wogonin has been shown to induce apoptosis in MDA-MB231 breast cancer cells, which is associated with a significant decrease in the anti-apoptotic proteins Bcl-2 and survivin, and an increase in the pro-apoptotic protein Bax and the tumor suppressor p53. researchgate.net It also significantly elevated the active forms of caspase-3, -8, and -9. researchgate.net In hepatocellular carcinoma cells, wogonin has been reported to induce apoptosis by activating the Hippo signaling pathway. nih.gov

The derivative 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF) induced apoptosis in non-small cell lung cancer (NSCLC) cells, which was associated with caspase activation, downregulation of Bcl-2, XIAP, and survivin, release of cytochrome c, and disruption of the mitochondrial membrane potential. tandfonline.com Similarly, 4′,5-Dihydroxy-7-piperazinemethoxy-8-methoxy flavonoids (DMF) induced mitochondrial apoptosis in human hepatoma cells by decreasing the mitochondrial membrane potential. researchgate.net

The apoptotic effects of these compounds are often mediated through the intrinsic mitochondrial pathway. mdpi.com This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. researchgate.net Flavonoids can shift the balance towards apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic ones. jbtr.or.kr The activation of caspases, particularly caspase-3, is a central event in the execution of apoptosis induced by methoxyflavones. mdpi.com

The table below summarizes the pro-apoptotic effects of this compound derivatives.

| Compound | Cancer Cell Line | Key Apoptotic Events | Reference |

| Wogonin | MDA-MB231 (Breast Cancer) | ↓ Bcl-2, ↓ survivin, ↑ p53, ↑ Bax, ↑ active caspases-3, -8, -9 | researchgate.net |

| 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF) | CL1-5 (Non-Small Cell Lung Cancer) | Caspase activation, ↓ Bcl-2, XIAP, survivin, cytochrome c release | tandfonline.com |

| 4′,5-Dihydroxy-7-piperazinemethoxy-8-methoxy flavonoids (DMF) | HepG2, Hep3B (Hepatoma) | ↓ mitochondrial membrane potential, induced mitochondrial apoptosis | researchgate.net |

| HKH40A | HepG2, Hep3B, PLC/PRF/5 (Hepatocellular Carcinoma) | Irreversible growth arrest leading to apoptosis | nih.gov |

| Wogonin | Hepatocellular Carcinoma Cells | Activation of Hippo signaling | nih.gov |

Suppression of Carcinogenesis and Metastasis (In Vivo Models)

The anticancer potential of this compound derivatives extends to in vivo preclinical models, where they have shown the ability to suppress tumor growth and metastasis.

In a nude mouse model with CL1-5 xenografts, 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF) effectively delayed tumor growth without observable adverse effects. tandfonline.com Immunohistochemistry analysis confirmed that 5-AcTMF induced apoptosis and autophagy in the tumor cells in vivo. tandfonline.com

Similarly, HKH40A, an 8-methoxy analog of WMC79, completely suppressed the growth of the rat transplantable hepatocellular carcinoma (HCC) cell line (JM-1) in an orthotopic model in Fisher 344 rats, also without evidence of toxicity. nih.gov

Wogonin has also been studied in vivo and has been shown to prevent carcinogenesis and metastasis in tumor-bearing mice. cellmolbiol.org For instance, wogonin pre-treated MDA-MB-231 cancer cells showed a significant reduction in metastatic nodules in mice. cellmolbiol.org In another study, wogonoside (B1683319), a glycoside of wogonin, notably reduced p-β-catenin levels in the tumor tissues of mice subcutaneously injected with SCL-1 cells. cellmolbiol.org

These in vivo studies provide crucial evidence for the potential of this compound derivatives as therapeutic agents, demonstrating their efficacy in a more complex biological system.

Modulation of Key Cell Signaling Pathways

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, and its abnormal activation is a hallmark of many cancers, particularly colorectal cancer. mdpi.comresearchgate.net Several this compound derivatives have been shown to modulate this pathway, contributing to their anticancer effects. cellmolbiol.org

Wogonin has been reported to downregulate the Wnt/β-catenin signaling pathway in HCT116 colorectal cancer cells, which is linked to its ability to induce G1 phase cell cycle arrest. nih.gov A derivative of wogonin, LW-213, restricted the accumulation of β-catenin in the nucleus of breast cancer cells. cellmolbiol.org Furthermore, wogonoside was found to suppress the levels of p-β-catenin in SCL-1 and SCC12 cells. cellmolbiol.org

The interaction of β-catenin with the transcription factor TCF4 is a key step in the activation of Wnt target genes. nih.gov A study focused on designing novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives as potential inhibitors of the β-catenin/TCF4 interaction. nih.gov These compounds showed cytotoxic potential against cancer cells with a constitutively activated β-catenin/TCF4 signaling pathway, such as HCT116 and HepG2 cells. nih.gov

The modulation of the Wnt/β-catenin pathway by this compound derivatives highlights a specific molecular mechanism through which these compounds can exert their anticancer activities. By interfering with this key signaling cascade, they can inhibit cancer cell growth and survival.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates diverse cellular functions, including proliferation, survival, and migration. nih.gov Dysregulation of this pathway is implicated in the development and progression of various cancers. oaepublish.com Preclinical studies have investigated the potential of this compound derivatives to modulate this pathway.

One of the most studied this compound derivatives is wogonin (5,7-dihydroxy-8-methoxyflavone). nih.gov Research has shown that wogonin can inhibit the proliferation of human colorectal cancer cells by modulating the signal transducer and activator of transcription 3 (STAT3). nih.gov Specifically, wogonin has been observed to inhibit the phosphorylation of STAT3, which is a key step in its activation. oaepublish.comnih.gov In addition to its effects on colorectal cancer, the impact of JAK inhibitors on the JAK/STAT pathway has been studied in various solid tumor models, where they have been shown to decrease STAT activation and cell proliferation. oaepublish.com

Another derivative, a chalcone (B49325) known as chalcone-9, has demonstrated significant inhibitory effects on the JAK/STAT pathway in triple-negative breast cancer cells. nih.gov This compound was found to inhibit the phosphorylation of JAK1, JAK2, STAT1, and STAT3. nih.gov Furthermore, a natural osalmid (B1677504) derivative, DCZ0858, has been shown to block JAK2/STAT3 signaling, leading to the inhibition of B lymphoma cell survival. mdpi.com

These findings highlight the potential of this compound derivatives as modulators of the JAK/STAT pathway, offering a promising avenue for therapeutic intervention in diseases characterized by aberrant signaling.

VEGF/VEGFR Signaling

The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. nih.gov This process is vital for tumor growth and metastasis. nih.gov Several this compound derivatives have been investigated for their anti-angiogenic properties through the modulation of this pathway.

Wogonin has been shown to inhibit tumor angiogenesis by promoting the degradation of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that regulates the expression of VEGF. researchgate.netresearchgate.net By reducing HIF-1α levels, wogonin effectively downregulates VEGF expression, thereby inhibiting the formation of new blood vessels that tumors need to grow. researchgate.net

In a study focusing on human microvascular endothelial cells, a permethylated form of quercetin, 8-methylquercetin pentamethyl ether (8MQPM), was identified as a potent inhibitor of angiogenesis both in vitro and ex vivo. nih.gov This compound was found to suppress the activation of VEGFR2 and its downstream signaling molecules, including AKT, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.gov The inhibition of these downstream effectors ultimately leads to a reduction in cell viability, migration, and the disruption of microvessel formation. nih.gov

These preclinical findings suggest that this compound derivatives can effectively target the VEGF/VEGFR signaling pathway, presenting a potential strategy for inhibiting tumor-related angiogenesis.

TRAIL-driven Apoptotic Pathways

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent because it can induce apoptosis in various tumor cells while sparing most normal cells. excli.denih.gov However, some cancer cells exhibit resistance to TRAIL-induced apoptosis. Research has explored the ability of this compound derivatives to sensitize cancer cells to TRAIL.

Wogonin has been shown to overcome TRAIL resistance in human T-cell leukemia virus type 1 (HTLV-1)-associated adult T-cell leukemia/lymphoma (ATL) cells. excli.de It achieves this by inhibiting the p53 antagonist MDM2, which leads to an increase in p53 levels. excli.de Elevated p53, in turn, upregulates the expression of TRAIL receptor 2 (TRAIL-R2), also known as death receptor 5 (DR5). excli.de This mechanism also involves the downregulation of the anti-apoptotic protein c-FLIP, a key inhibitor of the death receptor signaling pathway. excli.de

A study on human leukemic MOLT-4 cells, which are relatively resistant to TRAIL, investigated the effects of several methoxyflavone derivatives. nih.gov The derivatives, including 5,7-dimethoxyflavone (B190784) (DMF), 5,7,4'-trimethoxyflavone (TMF), 3,5,7,3',4'-pentamethoxyflavone (PMF), 5-methoxyflavone (B191841) (5-MF), and 2'-methoxyflavone (B191848) (2'-MF), were found to enhance TRAIL-induced apoptosis. nih.gov The study revealed that 5-MF and 2'-MF enhanced this process by up-regulating both DR4 and DR5 and down-regulating the anti-apoptotic proteins cFLIP and Mcl-1. nih.gov This led to the cleavage of Bid, up-regulation of BAX, and subsequent activation of caspase-8 and -3, key executioners of apoptosis. nih.gov

These studies indicate that this compound derivatives can modulate TRAIL-driven apoptotic pathways, potentially overcoming resistance and enhancing the therapeutic efficacy of TRAIL.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. mdpi.com Its aberrant activation is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. mdpi.com Preclinical research has demonstrated that this compound derivatives can modulate this pathway.

In the context of cancer, NF-κB plays a role in promoting tumorigenesis by activating genes involved in cell proliferation and the inhibition of apoptosis. mdpi.com Methoxyflavone derivatives are being explored for their potential to counteract these effects.

The modulation of the NF-κB signaling pathway by this compound derivatives underscores their potential as therapeutic agents for inflammatory conditions and cancer.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular antioxidant responses. frontiersin.org Activation of this pathway helps protect cells from oxidative stress, which is implicated in various diseases, including cancer and inflammatory conditions. frontiersin.org

Wogonin has been shown to mitigate intervertebral disc degeneration and attenuate inflammation in alcoholic liver disease through its effects on the Nrf2 pathway. nih.gov In a mouse model of mastitis, wogonin enhanced the antioxidant response by increasing the levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). frontiersin.org This activation of the Nrf2 pathway leads to an increase in the production of antioxidant enzymes like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), and a decrease in malondialdehyde (MDA) levels, a marker of oxidative stress. frontiersin.org

The mechanism of Nrf2 activation involves its translocation to the nucleus upon release from its inhibitor, Keap1. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of various antioxidant genes. frontiersin.org This process not only blocks oxidative stress but can also inhibit the pro-inflammatory NF-κB signaling pathway. frontiersin.org

These findings suggest that this compound derivatives, such as wogonin, can harness the protective effects of the Nrf2 signaling pathway, offering a potential therapeutic strategy for conditions associated with oxidative stress and inflammation.

AKT/GSK3β Pathway

The AKT/GSK3β signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. preprints.org Dysregulation of this pathway is frequently observed in cancer, making it an important target for therapeutic intervention. preprints.org

Wogonin has been shown to inhibit the proliferation of human colorectal cancer cells by modulating the PI3K/AKT pathway. nih.gov It has also demonstrated neuroprotective effects by inhibiting glycogen (B147801) synthase kinase 3 beta (GSK3β) through the inhibition of the mammalian target of rapamycin (B549165) (mTOR). researchgate.netresearchgate.net This action inhibits the phosphorylation of tau, a protein implicated in neurodegenerative diseases. researchgate.net

In studies on human microvascular endothelial cells, the this compound derivative 8-methylquercetin pentamethyl ether (8MQPM) was found to suppress the activation of AKT, which is a downstream signaling molecule of VEGFR2. nih.gov This inhibition contributes to the anti-angiogenic effects of the compound. nih.gov

The ability of this compound derivatives to modulate the AKT/GSK3β pathway highlights their potential in the treatment of cancer and neurodegenerative disorders.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. researchgate.net It is a central component of the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer. mdpi.com

Wogonin has been shown to exert neuroprotective effects by inhibiting mTOR, which in turn leads to the inhibition of glycogen synthase kinase 3 beta (GSK3β) and the subsequent inhibition of tau phosphorylation. researchgate.netresearchgate.net In the context of cancer, wogonin has been observed to induce autophagy, apoptosis, and cell cycle arrest in human colorectal cancer cells through the modulation of the PI3K/AKT pathway, which directly impacts mTOR signaling. nih.gov

Furthermore, black ginger extract, which contains various methoxyflavones, has been shown to suppress the hydrogen peroxide-induced hyperactivation of the PI3K/AKT signaling pathway by regulating the expression of mTOR. numss.com

These preclinical findings indicate that this compound derivatives can modulate the mTOR signaling pathway, suggesting their potential as therapeutic agents for diseases characterized by aberrant mTOR activity, such as cancer and neurodegenerative disorders.

Compound List

| Compound Name |

| 2'-methoxyflavone (2'-MF) |

| 3,5,7,3',4'-pentamethoxyflavone (PMF) |

| 5,7,4'-trimethoxyflavone (TMF) |

| 5,7-dimethoxyflavone (DMF) |

| 5-methoxyflavone (5-MF) |

| 8-methylquercetin pentamethyl ether (8MQPM) |

| Baicalin (B1667713) |

| Chalcone-9 |

| DCZ0858 |

| Wogonin (5,7-dihydroxy-8-methoxyflavone) |

Research Findings on this compound Derivatives and Signaling Pathways

| Derivative | Signaling Pathway | Cell/Model System | Key Molecular Effects | Reference |

|---|---|---|---|---|

| Wogonin | JAK/STAT | Human colorectal cancer cells | Inhibition of STAT3 phosphorylation | nih.gov |

| Chalcone-9 | JAK/STAT | Triple-negative breast cancer cells | Inhibition of JAK1, JAK2, STAT1, and STAT3 phosphorylation | nih.gov |

| DCZ0858 | JAK/STAT | B lymphoma cells | Blockade of JAK2/STAT3 signaling | mdpi.com |

| Wogonin | VEGF/VEGFR | - | Degradation of HIF-1α, downregulation of VEGF | researchgate.net |

| 8-methylquercetin pentamethyl ether (8MQPM) | VEGF/VEGFR | Human microvascular endothelial cells | Suppression of VEGFR2, AKT, ERK, and JNK activation | nih.gov |

| Wogonin | TRAIL-driven Apoptosis | HTLV-1-associated ATL cells | Inhibition of MDM2, increased p53, upregulation of TRAIL-R2 (DR5), downregulation of c-FLIP | excli.de |

| 5-methoxyflavone (5-MF), 2'-methoxyflavone (2'-MF) | TRAIL-driven Apoptosis | Human leukemic MOLT-4 cells | Upregulation of DR4 and DR5, downregulation of cFLIP and Mcl-1, cleavage of Bid, upregulation of BAX, activation of caspase-8 and -3 | nih.gov |

| Wogonin | NF-κB | Mouse model of mastitis | Downregulation of NF-κB, TNF-α, and IL-1β | frontiersin.org |

| Wogonin | Nrf2 | Mouse model of mastitis | Increased Nrf2 and HO-1 levels, increased GSH and SOD, decreased MDA | frontiersin.org |

| Wogonin | AKT/GSK3β | Human colorectal cancer cells, Primary neural astrocytes | Inhibition of PI3K/AKT pathway, inhibition of GSK3β via mTOR inhibition | nih.govresearchgate.net |

| 8-methylquercetin pentamethyl ether (8MQPM) | AKT/GSK3β | Human microvascular endothelial cells | Suppression of AKT activation | nih.gov |

| Wogonin | mTOR | Primary neural astrocytes, Human colorectal cancer cells | Inhibition of mTOR, leading to inhibition of GSK3β and tau phosphorylation; modulation of PI3K/AKT pathway | nih.govresearchgate.netresearchgate.net |

| Black ginger extract (methoxyflavones) | mTOR | - | Suppression of PI3K/AKT pathway via regulation of mTOR | numss.com |

Cytochrome P450 (CYP1A1/1B1) Transcription Modulation and Direct Protein Interactions

Methoxyflavones have been shown to modulate the transcription of cytochrome P450 enzymes CYP1A1 and CYP1B1, which are involved in the metabolic activation of procarcinogens. nih.gov This modulation can occur through several mechanisms, including interactions with the aryl hydrocarbon receptor (AhR), which regulates the expression of these enzymes. nih.gov

The effect of methoxyflavones on CYP1A1/1B1 transcription is complex and can be cell-type specific. For example, 5,7-dimethoxyflavone (5,7-DMF) has been observed to inhibit CYP1A1 transcription in some cell lines. nih.gov The expression of CYP1A1 and CYP1B1 can vary significantly between tissues; for instance, after induction, hepatocytes may express exclusively CYP1A1, while esophageal epithelial cells express exclusively CYP1B1. nih.gov The ability of methoxyflavones to diminish the bioactivation of carcinogens is linked to their effects on CYP1A1/1B1 transcription and through direct interactions with the protein. nih.gov

Aryl Hydrocarbon Receptor (AhR) Antagonism

The aryl hydrocarbon receptor (AhR) is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1. mdpi.com The toxic effects of environmental pollutants like dioxins are mediated through AhR activation. nih.gov Consequently, identifying AhR antagonists is a significant area of research.

Several methoxyflavones have been identified as AhR antagonists. Notably, 3′,4′-dimethoxyflavone (3′,4′-DMF) acts as an AhR antagonist in human breast cancer cells by directly binding to the receptor. nih.gov A particularly potent example is 6,2′,4′-trimethoxyflavone (TMF), which has been characterized as a pure AhR antagonist. nih.gov TMF competes with AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene, effectively blocking the receptor's activity. nih.gov Unlike other documented antagonists that may have partial agonist activity, TMF appears to be a pure antagonist, making it a valuable tool for studying AhR signaling. nih.gov This antagonistic action prevents the downstream transcription of target genes such as CYP1A1. nih.govresearchgate.net

Cyclin-Dependent Kinase (CDK) Inhibitor Induction

Modulation of the cell cycle is a key mechanism in controlling cell proliferation. Cyclin-dependent kinases (CDKs) are crucial drivers of cell cycle progression. researchgate.netmdpi.com Research has shown that certain methoxyflavones can induce cell cycle arrest by affecting CDKs and their inhibitors.

Tangeretin (5,6,7,8,4'-pentamethoxyflavone), a flavonoid containing an 8-methoxy group, has been demonstrated to block cell cycle progression at the G1 phase in human colorectal carcinoma cells. oup.com This effect is mediated through multiple actions. Tangeretin was found to inhibit the kinase activities of Cdk2 and Cdk4 directly. oup.com Furthermore, it elevates the protein levels of the Cdk inhibitors p21 and p27. The increase in p21 correlated with an increase in p53 levels. oup.com By inhibiting the primary drivers of the G1 phase (Cdk2 and Cdk4) and simultaneously increasing the levels of their natural inhibitors (p21 and p27), tangeretin effectively halts cell proliferation. oup.com

| Compound | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| Tangeretin (5,6,7,8,4'-pentamethoxyflavone) | Inhibition of Cdk2 and Cdk4 kinase activity | Cell cycle arrest at G1 phase | oup.com |

| Tangeretin (5,6,7,8,4'-pentamethoxyflavone) | Increased protein levels of Cdk inhibitor p21 | Cell cycle arrest at G1 phase | oup.com |

| Tangeretin (5,6,7,8,4'-pentamethoxyflavone) | Increased protein levels of Cdk inhibitor p27 | Cell cycle arrest at G1 phase | oup.com |

Mitogen-Activated Protein Kinase (MAPK) Signaling Activation

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are central to the regulation of diverse cellular processes like proliferation, differentiation, and apoptosis. nih.govuniprot.org While the outline specifies activation, preclinical studies on this compound derivatives predominantly report an inhibitory or modulatory effect on MAPK signaling, particularly in the context of inflammation.

For example, wogonin (5,7-dihydroxy-8-methoxyflavone) was found to inhibit the phosphorylation of p38 MAPK and JNK in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. clinmedjournals.org Similarly, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF) significantly inhibited the phosphorylation of MEK and ERK in UVB-irradiated human dermal fibroblasts. researchgate.net This inhibition of MAPK activation is often linked to the protective effects of these compounds against cellular stress and inflammation. clinmedjournals.org The activation of MAPK pathways can have dual roles; while often promoting proliferation, sustained activation, particularly of the JNK and p38 pathways, can also trigger apoptosis. nih.govuniprot.org The observed effects of this compound derivatives suggest a modulatory role that suppresses stress- and inflammation-induced MAPK activation.

Anti-inflammatory Effects

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

A significant body of preclinical research has highlighted the anti-inflammatory properties of this compound derivatives, particularly wogonin (5,7-dihydroxy-8-methoxyflavone). These effects are largely attributed to the inhibition of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.comnih.gov

The production of these mediators is often driven by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Wogonin has been shown to down-regulate the expression of both iNOS and COX-2. nih.govnih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, wogonin significantly inhibited the production of NO. mdpi.com It also effectively reduced PGE2 production in the same cell line. nih.govbiomolther.orgnih.gov When comparing various flavonoids, wogonin demonstrated superior PGE2 inhibitory activity once its incorporation into the cells was taken into account, highlighting its potency. nih.govresearchmap.jpiiarjournals.org These findings clearly establish that derivatives of this compound can suppress inflammatory responses by targeting the iNOS/NO and COX-2/PGE2 pathways. clinmedjournals.orgspandidos-publications.com

| Compound | Cell/Animal Model | Inhibited Mediator | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Wogonin (5,7-dihydroxy-8-methoxyflavone) | RAW 264.7 Mouse Macrophages | Nitric Oxide (NO) | Inhibition of iNOS expression | mdpi.comnih.govbiomolther.org |

| Wogonin (5,7-dihydroxy-8-methoxyflavone) | RAW 264.7 Mouse Macrophages | Prostaglandin E2 (PGE2) | Inhibition of COX-2 expression | nih.govbiomolther.orgnih.gov |

| Wogonin (5,7-dihydroxy-8-methoxyflavone) | Mouse model of contact dermatitis | Nitric Oxide (NO) | Down-regulation of iNOS gene expression | nih.gov |

| Wogonin (5,7-dihydroxy-8-methoxyflavone) | Mouse skin inflammation model | Prostaglandin E2 (PGE2) | Inhibition of TPA-induced COX-2 expression | nih.govkoreascience.kr |

| 3,5,6,7,3',4'‑hexamethoxyflavone | RAW 264.7 Macrophage Cells | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Suppression of iNOS and COX-2 expression | spandidos-publications.com |

Downregulation of Inflammatory Cytokines (e.g., IL-6, IL-1β, TNF-α)

Preclinical studies have demonstrated the capacity of certain methoxyflavone derivatives to suppress the expression of pivotal pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govgriffith.edu.au For instance, hispidulin (B1673257) (4′,5,7-trihydroxy-6-methoxyflavone) has been shown to reduce the expression of IL-1β, IL-6, and TNF-α in rat models. nih.gov This anti-inflammatory action is crucial, as these cytokines are key mediators of the inflammatory response, and their overproduction can contribute to tissue damage and the pathogenesis of chronic inflammatory conditions. nih.govcambridge.orgfrontiersin.org The downregulation of these cytokines suggests a potential mechanism by which this compound derivatives may exert anti-inflammatory effects. nih.govgriffith.edu.au Other related flavonoid structures have also been noted for their ability to decrease these inflammatory markers. nih.govscispace.com

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. frontiersin.orgnih.gov Inhibition of COX-2 is a primary target for anti-inflammatory drugs. frontiersin.orgnih.gov Preclinical research indicates that certain flavonoid derivatives can act as inhibitors of COX-2. d-nb.info While direct studies on this compound are specific, the broader class of flavonoids has shown promise in this area. The mechanism of COX inhibitors involves blocking the conversion of arachidonic acid to prostaglandins. nih.gov Both non-selective and COX-2 selective inhibitors exist, with the latter being designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The potential for this compound derivatives to inhibit COX enzymes represents another avenue for their anti-inflammatory activity. frontiersin.orgd-nb.info

Neuroprotective Potential

Beyond their anti-inflammatory effects, derivatives of this compound have garnered attention for their neuroprotective capabilities. These effects are largely attributed to their interaction with neurotrophic signaling pathways that are essential for neuronal survival, growth, and plasticity.

Modulation of Neurotrophic Signaling Pathways

A significant finding in the study of flavonoid derivatives is the activity of 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a metabolite of this compound, as a potent agonist of the Tropomyosin-Related Kinase B (TrkB) receptor. researchgate.netebi.ac.ukmdpi.com The TrkB receptor is the primary signaling receptor for Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, differentiation, and synaptic plasticity. frontiersin.orgnih.gov By binding to and activating the TrkB receptor, 7,8-DHF mimics the effects of BDNF. mdpi.comdovepress.com This activation triggers the dimerization and autophosphorylation of the TrkB receptor, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are vital for promoting neuronal survival and reducing apoptosis. mdpi.commdpi.com The ability of 7,8-DHF to act as a TrkB agonist and cross the blood-brain barrier makes it a compound of significant interest for its neuroprotective potential. ebi.ac.ukmdpi.com

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. nih.gov The activation of TrkB signaling by compounds like 7,8-DHF has been shown to enhance synaptic plasticity. mdpi.comsci-hub.st Preclinical studies have demonstrated that 7,8-DHF can restore synaptic plasticity in models of cognitive impairment. mdpi.comsci-hub.st This enhancement is linked to the activation of downstream signaling pathways that are essential for processes like long-term potentiation (LTP), a cellular mechanism underlying learning and memory. frontiersin.orgmdpi.com The modulation of synaptic plasticity by this compound derivatives underscores their potential to support cognitive function.

The differentiation of neural stem cells into mature neurons is a critical process in brain development and repair. frontiersin.org Methoxyflavones have been investigated for their potential to promote neuron differentiation. dovepress.comresearchgate.net For instance, studies have shown that certain flavonoids can induce neurite outgrowth, a key indicator of neuronal differentiation, in cell culture models like PC12 cells. researchgate.net This effect is often mediated through the activation of signaling pathways such as the ERK1/2 pathway, which is involved in neuronal proliferation and differentiation. researchgate.net The ability of these compounds to promote the development of new neurons suggests a role in neurogenesis and potential therapeutic applications for neurodegenerative conditions. nih.govfrontiersin.org

Attenuation of Neurotoxicity in Preclinical Models (e.g., Aβ-induced, MPTP-induced)

Preclinical research highlights the potential of this compound and its derivatives in mitigating neurotoxicity in models of neurodegenerative diseases. In a mouse model of Parkinson's disease, the administration of tangeretin, a methoxyflavone, demonstrated a protective effect on dopaminergic neurons against the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is known to induce both oxidative and endoplasmic reticulum stress. nih.govfrontiersin.org This neuroprotection was associated with an increased expression of GRP78, a key molecular chaperone in the ER, within the substantia nigra pars compacta. nih.govfrontiersin.org

Furthermore, studies on 7,8-dihydroxyflavone (7,8-DHF), which can be metabolized to 7-hydroxy-8-methoxyflavone, have shown neuroprotective effects in monkey models of Parkinson's disease treated with 1-methyl-4-phenylpyridinium (MPP+). ebi.ac.uk In the context of Alzheimer's disease, other flavonoids like fisetin (B1672732) have been shown to reduce cell death and decrease levels of α-synuclein, as well as inflammatory and apoptotic markers in cellular models of Parkinson's disease using MPTP. researchgate.net While not directly this compound, these findings on related flavonoids suggest a broader potential for this class of compounds in combating neurotoxicity.

Regulation of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is crucial for protein folding, and disruptions in its function lead to ER stress, a condition implicated in various diseases, including neurodegenerative disorders. Methoxyflavones have been identified as potent agents that protect against ER stress. nih.govphysiology.org In mouse insulinoma MIN6 cells, methoxyflavones were found to mildly activate the eukaryotic initiation factor 2α (eIF2α) and nuclear factor erythroid 2-related factor (Nrf2) pathways, without activating the XBP1 pathway. nih.govphysiology.org This activation leads to the induction of downstream genes such as the 78-kDa glucose-regulated protein (GRP78), an essential molecular chaperone in the ER. nih.govphysiology.org

The protective effects of methoxyflavones against ER stress appear to be modulated by the protein kinase A (PKA) pathway. nih.govphysiology.org This is supported by findings that agents increasing intracellular cAMP levels enhance the protective effect, while PKA inhibitors suppress it. nih.govphysiology.org In vivo studies using tangeretin, a type of methoxyflavone, showed that pretreatment in mice led to increased expression of GRP78 and heme oxygenase-1 (HO-1) in the renal tubular epithelium, preventing cell death induced by tunicamycin, a known ER stress inducer. nih.govphysiology.org This upregulation of protective proteins occurred without the methoxyflavone itself causing ER stress. frontiersin.orgphysiology.org These findings suggest that methoxyflavones could be a therapeutic target for diseases related to ER stress. nih.govphysiology.org Wogonin (5,7-dihydroxy-8-methoxyflavone) has also been shown to reduce ER stress in rat dorsal root ganglion neurons. researchgate.net

Effects on Microglial Polarization

Microglia, the resident immune cells of the central nervous system, can adopt different activation states, or phenotypes, in response to their environment. The pro-inflammatory M1 phenotype is associated with the release of neurotoxic substances, contributing to neuronal damage in neurodegenerative diseases. researchgate.net Flavonoids have demonstrated the ability to modulate microglial activation, steering them away from the neurotoxic M1 state. researchgate.net

For instance, the flavonoid baicalein (B1667712) has been shown to suppress the pro-inflammatory polarization of microglia by inhibiting the TLR4/NF-κB and STAT1 pathways, which are involved in the inflammatory response. nih.govmdpi.com Similarly, tangeretin has been shown to inhibit the production of inflammatory mediators like nitric oxide, tumor necrosis factor-alpha, and interleukin-6 in lipopolysaccharide-stimulated microglia. tandfonline.com While direct studies on this compound's effect on microglial polarization are limited, the actions of related flavonoids suggest a potential mechanism for neuroprotection through the modulation of microglial phenotype. The inhibition of microglial activation is considered a promising therapeutic strategy for neurodegenerative disorders. researchgate.net

Antioxidant Mechanisms

The antioxidant properties of flavonoids, including this compound derivatives, are a key aspect of their biological activity. They employ several mechanisms to protect against oxidative stress.

Reactive Oxygen Species (ROS) Scavenging

Flavonoids are recognized for their capacity to directly scavenge reactive oxygen species (ROS), which are harmful molecules produced during normal metabolism that can damage cells. nih.govjcu.cz This ROS-scavenging ability is attributed to the presence of phenolic hydroxyl groups in their structure, which can donate electrons to neutralize free radicals. nih.gov The general consensus is that a higher number of free hydroxyl groups correlates with greater scavenging activity. lodz.pl Flavonoids can neutralize various ROS, including superoxide anions and hydroxyl radicals. frontiersin.org Under normal physiological conditions, flavonoids act as antioxidants, but they can also exhibit pro-oxidant activity in cancer cells, which can be beneficial in that context. nih.gov Wogonin, a dihydroxyl-8-methoxyflavone, has been noted for its anti-oxidation activities. researchgate.net

Modulation of Antioxidant and Detoxification Enzyme Activities

Beyond direct scavenging and chelation, flavonoids can exert indirect antioxidant effects by modulating the activity of the body's own antioxidant and detoxification enzymes. nih.gov They can enhance the body's defenses by activating antioxidant enzymes. nih.gov For example, some flavonoids can activate signaling pathways that lead to the increased expression and activity of enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR). jcu.czxiahepublishing.comfrontiersin.org These enzymes play a crucial role in detoxifying ROS. frontiersin.org For instance, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized by CAT and GPx. frontiersin.org Studies on polymethoxyflavones (PMFs) have shown they can increase the levels of antioxidant enzymes, thereby reducing oxidative stress. tandfonline.com

Other Pharmacological Activities (Preclinical)

Preclinical research has unveiled a broad spectrum of pharmacological activities for this compound derivatives beyond their primary applications. These studies, conducted in various in vitro and in vivo models, highlight the potential of this class of compounds in diverse therapeutic areas, including pain relief, sedation, muscle relaxation, and the management of infectious and metabolic diseases. researchgate.net, nih.gov Derivatives such as wogonin and scutellarin (B1681692), both of which feature the this compound scaffold, have been subjects of extensive investigation. researchgate.net, researchgate.net, nih.gov

Analgesic Effects

Derivatives of this compound have demonstrated notable analgesic properties in preclinical models. aboutscience.eu, researchgate.net, nih.gov A significant example is 3',4',7,8-tetrahydroxy-3-methoxyflavone, a compound isolated from Pistacia chinensis. aboutscience.eu, nih.gov, nih.gov In a thermally-induced pain model (hot plate test), this compound exhibited a significant, dose-dependent analgesic effect. aboutscience.eu, nih.gov, aboutscience.eu At a dose of 15 mg/kg, it elevated the pain threshold latency time to 24.11 seconds after 120 minutes, a substantial increase compared to controls. researchgate.net, nih.gov The analgesic effect was observed to be significant as early as 30 minutes post-administration. researchgate.net, nih.gov Docking studies suggest that the mechanism behind this analgesic activity may involve the inhibition of cyclooxygenase (COX) and nociceptive pathways. aboutscience.eu, researchgate.net, nih.gov Other flavonoids, while not all 8-methoxy derivatives, have also shown clear analgesic effects, indicating this is a promising area of research for the flavonoid class. mdpi.com

Table 1: Analgesic Activity of 3',4',7,8-tetrahydroxy-3-methoxyflavone

| Compound | Test Model | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 3',4',7,8-tetrahydroxy-3-methoxyflavone | Hot Plate Test (in vivo) | Significantly prolonged latency time; at 15 mg/kg, latency reached 24.11s at 120 min. | Inhibition of COX and nociceptive pathways | nih.gov |

Sedative Properties

The sedative potential of this compound derivatives has been identified in preclinical studies, often linked to their interaction with the central nervous system. aboutscience.eu, nih.gov The compound 3',4',7,8-tetrahydroxy-3-methoxyflavone showed significant sedative effects in an open field model. aboutscience.eu, nih.gov It markedly reduced the number of lines crossed by the test animals to just 15.23, compared to a negative control value of 180.99, indicating a profound sedative action. researchgate.net, nih.gov Wogonin (5,7-dihydroxy-8-methoxyflavone) is another derivative noted for its sedative properties, which are thought to be mediated through its interaction with benzodiazepine (B76468) binding sites on GABA-A receptors. researchgate.net, researchgate.net, semanticscholar.org Structure-activity relationship analyses have suggested that flavones containing a methoxy group at the 8-position exhibit a high binding affinity for GABA-A receptors, which is a key mechanism for inducing sedation. nih.gov

Muscle Relaxant Properties

In conjunction with their sedative effects, certain this compound derivatives possess muscle relaxant capabilities. aboutscience.eu, nih.gov Preclinical evaluation of 3',4',7,8-tetrahydroxy-3-methoxyflavone using inclined plane and traction tests confirmed its significant muscle relaxant properties. aboutscience.eu, nih.gov, nih.gov The compound demonstrated a dose-dependent effect, achieving up to 70% muscle relaxation at a dose of 15 mg/kg. aboutscience.eu Wogonin has also been reported to have muscle-relaxing properties, similar to benzodiazepines. researchgate.net, researchgate.net The mechanism for these effects is often attributed to the modulation of GABA-A receptors, a common pathway for many muscle relaxant drugs. nih.gov However, some derivatives with high anticonvulsant activity have been shown to act without inducing myorelaxation or sedation, suggesting that these effects can be separated through structural modifications. nih.gov

Table 2: Sedative and Muscle Relaxant Activity of 3',4',7,8-tetrahydroxy-3-methoxyflavone

| Activity | Compound | Test Model | Key Finding | Reference |

|---|---|---|---|---|

| Sedative | 3',4',7,8-tetrahydroxy-3-methoxyflavone | Open Field Model | Reduced lines crossed to 15.23 (vs. 180.99 in control). | nih.gov |

| Muscle Relaxant | 3',4',7,8-tetrahydroxy-3-methoxyflavone | Inclined Plane & Traction Test | Up to 70% muscle relaxation at 15 mg/kg. | aboutscience.eu |

Antiviral Activities

The antiviral potential of this compound derivatives has been documented against several viruses. researchgate.net, nih.gov Wogonin and scutellarin derivatives are among those that have shown antiviral properties in preclinical studies. researchgate.net, nih.gov, nih.gov A specific derivative, 5,7,4'-trihydroxy-8-methoxyflavone, isolated from the roots of Scutellaria baicalensis, demonstrated activity against influenza A (H3N2) and B viruses. google.com, thno.org Research has also provided evidence for the multiple pharmacological properties of scutellarin, including antiviral activity. researchgate.net The development of derivatives from these natural flavonoids is an active area of research in the search for new antiviral agents. nih.gov

Antimicrobial Properties

Derivatives of 8-methoxyflavones have been investigated for their ability to combat microbial pathogens. researchgate.net, nih.gov Medicinal chemistry research has focused on synthesizing derivatives of scutellarin and wogonin that exhibit antimicrobial activities. researchgate.net, researchgate.net, nih.gov In one study, a polymethoxyflavone isolated from Loxostylis alata showed activity against Salmonella species. nih.gov However, it was noted that the crude extract of the plant had stronger activity than the isolated compound, suggesting possible synergistic effects between components. nih.gov, up.ac.za Synthetic flavone derivatives have also been created and tested, with some showing potent antibacterial activity against Gram-positive strains, including multidrug-resistant clinical isolates. scielo.br For instance, certain 5,7-diisoprenyloxyflavone derivatives, which share a core structure, were highly active against Staphylococcus aureus. scielo.br

Hypoglycemic Activities

The potential for this compound derivatives to influence glucose metabolism has been explored in preclinical research. researchgate.net, nih.gov Derivatives of scutellarin and wogonin have been synthesized and shown to possess hypoglycemic activities. researchgate.net, researchgate.net, nih.gov Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone), a polymethoxylated flavone, has also been studied for its hypoglycemic effects. niph.go.jp Flavonoids, as a class, are known to exert anti-diabetic effects by targeting multiple pathways, including the regulation of carbohydrate digestion, improving insulin (B600854) signaling and secretion, and enhancing glucose uptake by cells. nih.gov These activities support the investigation of this compound derivatives as potential leads for developing new anti-diabetic agents.

Structure Activity Relationships Sar of 8 Methoxyflavone Derivatives

Influence of Methoxy (B1213986) and Hydroxyl Group Positioning on Bioactivity

The position of methoxy (–OCH₃) and hydroxyl (–OH) groups on the flavone (B191248) skeleton is a critical determinant of the biological activity of 8-methoxyflavone derivatives. Research has shown that both the presence and the specific location of these functional groups can significantly enhance or diminish the pharmacological effects of the compounds.

The A-ring of the flavone structure appears to be particularly important for interaction with target molecules. iiarjournals.orgiiarjournals.org For instance, studies on the antiproliferative activity of various methoxyflavones against HL60 leukemia cells have revealed that the placement of a methoxy group on the A-ring has a significant impact. Specifically, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) showed moderate activity, whereas 6-methoxyflavone (B191845) was inactive. iiarjournals.orgiiarjournals.org In contrast, the presence of a hydroxyl group on the A-ring had an opposite effect, with 6-hydroxyflavone (B191506) being the only active monohydroxylated derivative on this ring. iiarjournals.orgiiarjournals.org

Furthermore, the degree of methoxylation on the A-ring can enhance activity, while an increase in methoxy groups on the B-ring tends to reduce it. iiarjournals.orgiiarjournals.org This suggests a complex relationship between the number and position of methoxy groups and their antiproliferative effects. The substitution pattern on the B-ring also plays a crucial role. For example, the presence of a 4'-hydroxy group or a 3',4'-dihydroxy (catechol) structure in the B-ring is considered essential for effective radical scavenging and other biological activities. irb.hr

Interestingly, the interplay between hydroxyl and methoxy groups can be synergistic. The presence of a hydroxyl group can offset some of the drawbacks of methoxy groups, such as extreme lipophilicity, by introducing polarity and the capacity for hydrogen bonding. preprints.orgmdpi.compreprints.org This balance is crucial, as excessive hydroxylation can lead to a highly polar surface, which may reduce effectiveness. preprints.orgpreprints.org

Some studies have also highlighted the importance of specific substitution patterns for certain activities. For example, 5,7-dihydroxy-8-methoxyflavone, also known as wogonin (B1683318), is a naturally occurring flavonoid with various pharmacological properties. researchgate.netresearchgate.netresearchgate.networldscientific.com The specific arrangement of hydroxyl and methoxy groups in wogonin contributes to its bioactivity.

The following table summarizes the antiproliferative activity of selected methoxy and hydroxy-substituted flavones, illustrating the influence of substituent positioning.

| Compound Name | A-Ring Substituents | B-Ring Substituents | Antiproliferative Activity (IC₅₀ in µM) |

| 5-Methoxyflavone | 5-OCH₃ | None | 48 |

| 6-Methoxyflavone | 6-OCH₃ | None | >400 |

| 7-Methoxyflavone | 7-OCH₃ | None | 68 |

| 6-Hydroxyflavone | 6-OH | None | 89 |

| 5,4'-Dimethoxyflavone | 5-OCH₃ | 4'-OCH₃ | 36 |

| 5,3'-Dimethoxyflavone | 5-OCH₃ | 3'-OCH₃ | 46 |

| 5,3',4'-Trihydroxyflavone | 5-OH | 3',4'-(OH)₂ | 13 |

| 5,4'-Dihydroxyflavone | 5-OH | 4'-OH | 28 |

Data sourced from studies on HL60 cells. iiarjournals.orgiiarjournals.org

Positional Isomerism and Pharmacological Efficacy

Positional isomerism, where functional groups are located at different positions on the flavone core, significantly impacts the pharmacological efficacy of this compound derivatives. The spatial arrangement of these groups affects how the molecule interacts with biological targets, leading to variations in activity even among closely related isomers.

A clear example of this is seen in the differential antiproliferative activities of monomethoxyflavones. As previously mentioned, 5-methoxyflavone and 7-methoxyflavone exhibit moderate cytotoxic effects, while their positional isomer, 6-methoxyflavone, is largely inactive. iiarjournals.orgiiarjournals.org This demonstrates that moving the methoxy group from the C-5 or C-7 position to the C-6 position on the A-ring drastically alters the molecule's ability to inhibit cell growth.

Similarly, the positioning of hydroxyl groups also leads to significant differences in bioactivity. Among the monohydroxylated flavones on the A-ring, only 6-hydroxyflavone displayed activity, while other isomers did not. iiarjournals.orgiiarjournals.org This highlights the specific structural requirements for interaction with the cellular targets responsible for the observed antiproliferative effects.

The influence of positional isomerism extends to the B-ring as well. The substitution pattern on this ring is crucial for various biological activities. For instance, the presence of a 3',4'-dihydroxy configuration is a key feature for potent antioxidant activity. irb.hr The relative positioning of hydroxyl and methoxy groups on the B-ring can also influence cytotoxicity. In some cases, a 4'-hydroxy group is favored over a 3'-hydroxy group for enhanced anticancer effects in certain cell lines. preprints.org

The following table provides a comparative view of the pharmacological efficacy of positional isomers of methoxy- and hydroxy-substituted flavones.

| Compound | Position of -OCH₃ on A-Ring | Position of -OH on A-Ring | Antiproliferative Activity (IC₅₀ in µM) |

| 5-Methoxyflavone | 5 | - | 48 |

| 6-Methoxyflavone | 6 | - | >400 |

| 7-Methoxyflavone | 7 | - | 68 |

| 6-Hydroxyflavone | - | 6 | 89 |

Data based on antiproliferative activity in HL60 cells. iiarjournals.orgiiarjournals.org

Impact of Substituents on Lipophilicity and Cellular Uptake

The nature and position of substituents on the flavone nucleus of this compound derivatives have a profound effect on their lipophilicity, which in turn governs their ability to cross cell membranes and accumulate within cells. Lipophilicity is a key physicochemical property that influences the pharmacokinetic and pharmacodynamic profiles of these compounds.

Methoxy groups, being less polar than hydroxyl groups, generally increase the lipophilicity of flavonoids. preprints.orgmdpi.com This enhanced lipophilicity can lead to better permeability across the lipid bilayers of cell membranes, potentially increasing their bioavailability and intracellular concentration. innovareacademics.in O-methylation can also protect polyphenols from rapid metabolism in the liver. innovareacademics.in However, excessive lipophilicity can be detrimental, leading to reduced water solubility and potentially hindering the transport of the drug to its target site. preprints.orgmdpi.comresearchgate.net

An interesting structural feature that affects lipophilicity is the formation of intramolecular hydrogen bonds. For instance, a hydroxyl group at the C-5 position can form a hydrogen bond with the carbonyl group at the C-4 position. preprints.orgmdpi.com This interaction increases the lipophilic character of the flavone, which can enhance its cytotoxic effects on certain cancer cell lines. mdpi.com

Studies on the cellular uptake of flavonoids have shown that structural modifications, such as prenylation, can dramatically increase their anti-influenza virus activity by enhancing their affinity for cells. mdpi.com While not a direct substituent on the this compound core, this illustrates the principle that modifications affecting lipophilicity and cell affinity are critical for bioactivity.

The following table illustrates how different substituents can affect the lipophilicity and cellular uptake of flavone derivatives.

| Compound Type | Key Substituents | General Impact on Lipophilicity | Consequence for Cellular Uptake |

| Methoxyflavones | Methoxy groups | Increased | Generally enhanced, but can be limited by low water solubility |

| Hydroxyflavones | Hydroxyl groups | Decreased (more polar) | Can be lower than methoxy counterparts, but crucial for target interaction |

| Prenylated Flavonoids | Prenyl groups | Significantly Increased | Enhanced affinity for and uptake into cells mdpi.com |

| Flavones with 5-OH group | 5-Hydroxy group | Increased (due to intramolecular H-bond) | Can lead to enhanced drug-lipid transfer and activity preprints.orgmdpi.com |

Relationship between Structural Features and Specific Target Interactions

The specific structural features of this compound derivatives are crucial for their interaction with various biological targets, including enzymes, receptors, and other proteins. The three-dimensional shape of the molecule, the distribution of electrostatic charges, and the presence of hydrogen bond donors and acceptors all contribute to the specificity and affinity of these interactions.

The flavonoid skeleton itself, a 1,3-diphenylpropane (B92013) structure, provides a scaffold that can fit into the binding sites of various proteins. nih.gov The planarity of the aromatic rings and the nature of the C-ring can influence how the molecule docks with its target. For example, the C2-C3 double bond in the C-ring of flavones contributes to a planar structure, which can be important for certain biological activities.

The hydroxyl and methoxy groups on the flavone nucleus act as pharmacophores, the parts of the molecule responsible for its biological activity. nih.gov Hydroxyl groups can act as hydrogen bond donors, forming crucial interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. reading.ac.uk Methoxy groups, on the other hand, are hydrogen bond acceptors and can also engage in hydrophobic interactions. reading.ac.uk

For instance, the antiplatelet activity of certain flavones has been shown to be dependent on the presence of free hydroxyl groups, which act as hydrogen bond donors. reading.ac.uk In this context, their corresponding methoxy derivatives were found to be less effective. reading.ac.uk

In the context of anticancer activity, the substitution pattern on both the A and B rings can determine the specific signaling pathways that are modulated. The presence of a 3',4'-dihydroxy moiety on the B-ring is often associated with potent radical scavenging activity, which is a key mechanism for the antioxidant and anticancer effects of many flavonoids. irb.hr

Furthermore, flavonoids have been shown to interact with adenosine (B11128) receptors, and their affinity and selectivity for different receptor subtypes (A₁, A₂ₐ, A₃) are highly dependent on their substitution patterns. nih.gov Methylation of hydroxyl groups has been shown to enhance affinity for the A₃ receptor in some cases. nih.gov

The following table summarizes the relationship between key structural features of flavone derivatives and their interactions with specific biological targets.

| Structural Feature | Example of Target Interaction | Resulting Biological Activity |

| 3',4'-Dihydroxy (catechol) group on B-ring | Radical scavenging | Antioxidant, Anticancer irb.hr |

| Free hydroxyl groups | Hydrogen bond donors in enzyme active sites | Antiplatelet activity reading.ac.uk |

| Methoxy groups | Hydrophobic interactions and hydrogen bond acceptors | Modulation of various enzyme and receptor functions |

| C2-C3 double bond in C-ring | Contributes to planar structure | Important for binding to various protein targets |

| 5,7-Dihydroxy-8-methoxy substitution pattern (Wogonin) | Interaction with various kinases and signaling proteins | Anticancer, Anti-inflammatory researchgate.netresearchgate.networldscientific.com |

| Specific polymethoxylation patterns | Binding to adenosine receptors | Modulation of cardiovascular and nervous system functions nih.gov |

Research Methodologies and Approaches

Analytical Techniques for Isolation, Identification, and Quantification

The isolation, identification, and quantification of 8-Methoxyflavone and related methoxyflavones from various sources, including plant extracts and biological samples, rely on a combination of advanced analytical techniques. These methods provide the necessary sensitivity and selectivity to analyze complex mixtures and accurately determine the presence and concentration of specific compounds.

Chromatographic Methods (HPLC, UHPLC, GC-MS)

Chromatographic techniques are fundamental for separating this compound from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids, including this compound. mdpi.comnih.govopenaccessjournals.com It is often coupled with a photodiode array (PDA) detector for simultaneous detection and quantification at multiple wavelengths. researchgate.netmdpi.com HPLC methods have been developed for the simultaneous quantification of multiple flavonoids in various plant species. scielo.br For instance, an HPLC-DAD method was established for the quantitative analysis of six flavonoids in different Scutellaria taxa. scielo.br The versatility of HPLC allows for the analysis of both volatile and non-volatile compounds, making it a suitable choice for a broad range of samples. openaccessjournals.comhplcvials.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net UHPLC is often coupled with mass spectrometry for enhanced sensitivity and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. hplcvials.com It has been employed for the analysis of methoxyflavones in plant extracts. myfoodresearch.com For instance, GC-MS analysis of Cannabis sativa L. seed extracts revealed the presence of various compounds, including this compound. researchgate.net The coupling of GC with MS allows for the identification of compounds based on their mass-to-charge ratio, providing detailed structural information. hplcvials.com

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Abbreviation | Common Detectors | Key Applications |

| High-Performance Liquid Chromatography | HPLC | Photodiode Array (PDA), Ultraviolet (UV) | Quantification in plant extracts and biological samples researchgate.netscielo.brresearchgate.net |

| Ultra-High-Performance Liquid Chromatography | UHPLC | Mass Spectrometry (MS) | High-resolution separation and analysis researchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Mass Spectrometry (MS) | Analysis of volatile and semi-volatile methoxyflavones myfoodresearch.comresearchgate.net |

Spectroscopic Techniques (UV-Vis, IR, NMR, MS, HRESIMS)

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. labmanager.comsolubilityofthings.comthieme.de